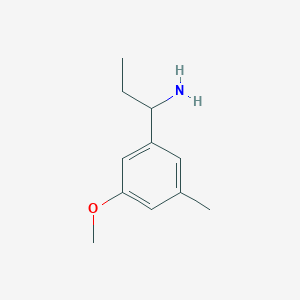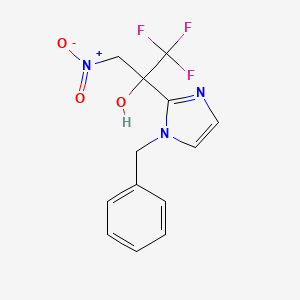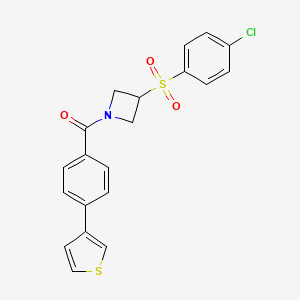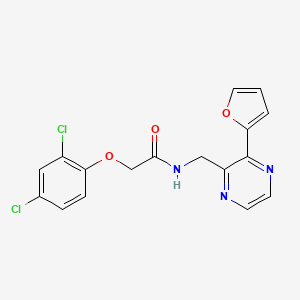![molecular formula C23H25NO4 B2782747 2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid CAS No. 2361635-03-0](/img/structure/B2782747.png)
2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, an isoindole group, and a carboxylic acid group . These groups are common in many organic compounds and can participate in a variety of chemical reactions.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions. For instance, 4-Methoxyphenylacetic acid, a related compound, can be prepared by esterification with dimethyl carbonate using a mesoporous sulfated zirconia catalyst .Chemical Reactions Analysis
The compound, due to its functional groups, can participate in a variety of chemical reactions. For example, carboxylic acids can react with bases to form salts and water, a process known as neutralization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, 4-Methoxyphenylacetic acid, a related compound, is described as pale yellow or off-white colored flakes that severely irritate skin and eyes .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
Novel Derivatives Synthesis
Research into indole and benzimidazole derivatives, such as those synthesized from indole carboxylic acids, reveals the chemical versatility and potential applications of these compounds in developing new chemical entities (Xin-ying Wang et al., 2016) here.
Fluorescent Labeling
Methoxy-indole derivatives have been identified as novel fluorophores with strong fluorescence across a wide pH range, highlighting their usefulness in biomedical analysis (Junzo Hirano et al., 2004) here.
Photocleavage and Stability
Photocleavage Efficiency
Studies on the photocleavage of nitroindolines, influenced by methoxy substitution, indicate the potential of methoxy-substituted compounds in developing photolabile precursors for releasing active molecules upon light exposure (G. Papageorgiou et al., 2000) here.
Antibacterial Activity
Antibacterial Applications
The synthesis of cephalosporins with methoxycarbonylmethylene groups, exhibiting significant Gram-positive antibacterial activity, demonstrates the potential of incorporating methoxy groups into antibiotics to enhance their efficacy (C. U. Kim et al., 1984) here.
Organophosphorus Compounds Synthesis
Organophosphorus Synthesis
Research into the synthesis of diazaphospholines from hydrazones, involving methoxyphenyl compounds, opens avenues for the development of novel organophosphorus compounds with potential applications in various fields of chemistry (A. El‐Barbary et al., 1981) here.
Isoxazole and Oxazole Derivatives
Controlled Isomerization
The first synthesis of isoxazole-4-carboxylic acid derivatives through domino isomerization highlights the role of methoxy groups in facilitating chemical transformations and the potential for developing novel compounds (A. V. Serebryannikova et al., 2019) here.
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some indole derivatives show inhibitory activity against certain viruses by interacting with specific proteins .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary greatly, depending on the specific derivative and target.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-28-18-12-10-16(11-13-18)15-24-20(17-7-3-2-4-8-17)23(22(26)27)14-6-5-9-19(23)21(24)25/h2-4,7-8,10-13,19-20H,5-6,9,14-15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXBYVHKTNANQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3(CCCCC3C2=O)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2782668.png)

![4-[(E)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2782671.png)

![methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)benzoate](/img/structure/B2782674.png)




![Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate](/img/structure/B2782685.png)
![(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2782686.png)
